molecular formula C9H9N3OS B1480293 6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol CAS No. 1866404-26-3

6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol

Cat. No.: B1480293
CAS No.: 1866404-26-3
M. Wt: 207.25 g/mol
InChI Key: AZTJEMSQTVALPG-UHFFFAOYSA-N
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Description

6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol is a chemical compound with the molecular formula C8H6N2OS . It has a molecular weight of 178.21 .


Physical and Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 178.21 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Cardioactive Agents

  • The chemical moiety 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone, which is structurally related to 6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol, is crucial in the development of various cardioactive pyridazinone derivatives used in clinical trials and therapy. This includes drugs like imazodan, pimobendan, and levosimendan (Imran & Abida, 2016).

Antibacterial Activity

  • Novel thieno[2,3-c]pyridazines, which share a structural similarity with the compound , have been synthesized and evaluated for their antibacterial activities. This research indicates potential applications of related compounds in antibacterial therapies (Al-Kamali et al., 2014).

Anticonvulsant Activity

  • Pyridazinone derivatives, similar in structure to this compound, have been tested and shown to possess significant anticonvulsant activities. This suggests the potential use of such compounds in the treatment of convulsive disorders (Samanta et al., 2011).

Antileishmanial Activity

  • Pyrazolo[3,4-d]pyridazin-7-one derivatives, structurally related to the compound , have been synthesized and evaluated for their antileishmanial activity. Some of these compounds showed promise in in vitro studies against Leishmania amazonensis, indicating potential applications in treating leishmaniasis (Jacomini et al., 2016).

Antioxidant and Anti-inflammatory Activities

  • Compounds containing the thiophene moiety, which is part of the chemical structure of this compound, have been synthesized and shown to have antioxidant and anti-inflammatory properties. This suggests potential applications in the treatment of conditions involving oxidative stress and inflammation (Shehab et al., 2018).

Platelet Aggregation Inhibition

  • Derivatives of 3(2H)-pyridazinones, similar to the compound of interest, have been studied as potential platelet aggregation inhibitors. This indicates possible applications in the prevention of thrombosis and related cardiovascular conditions (Estevez, Raviña, & Sotelo, 1998).

Anticancer Activity

  • Piperazine-2,6-dione derivatives, which include a moiety related to this compound, have been synthesized and evaluated for their anticancer activities, showing promising results against various cancer cell lines (Kumar et al., 2013).

CDK2 Inhibitors and Anti-Proliferative Activity

  • Pyrazolopyridine, furopyridine, and pyridine derivatives, structurally related to the compound, have been designed and synthesized as CDK2 inhibitors. They demonstrated significant anti-proliferative activity against various human cancer cell lines (Abdel-Rahman et al., 2021).

Safety and Hazards

The safety information available indicates that 6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol has the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Biochemical Analysis

Biochemical Properties

6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, pyridazine derivatives, including this compound, have been shown to possess diverse pharmacological activities such as antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties . These interactions are crucial for the compound’s biological activity and therapeutic potential.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Pyridazine derivatives, including this compound, have been reported to exhibit significant effects on cellular activities, contributing to their therapeutic benefits .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Pyridazine derivatives are known for their ability to inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in various physiological processes . This inhibition leads to increased levels of cyclic nucleotides, thereby modulating cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that pyridazine derivatives, including this compound, maintain their stability under various conditions, ensuring consistent biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic benefits, while higher doses may lead to toxic or adverse effects. For example, pyridazine derivatives have been shown to possess antihypertensive activity at specific dosages, demonstrating their potential for therapeutic use .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Pyridazine derivatives, including this compound, have been reported to modulate the activity of key metabolic enzymes, contributing to their diverse pharmacological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, influencing its biological activity. Pyridazine derivatives, including this compound, have been shown to exhibit targeted distribution within specific tissues, enhancing their therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, ensuring its effective action. Pyridazine derivatives, including this compound, have been reported to localize within particular cellular structures, contributing to their biological effects .

Properties

IUPAC Name

3-(thiophen-2-ylmethylamino)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c13-9-4-3-8(11-12-9)10-6-7-2-1-5-14-7/h1-5H,6H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTJEMSQTVALPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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